Cas no 1052533-96-6 (2-[(2-ethoxybenzyl)amino]ethanol hydrochloride)

2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride is a synthetic organic compound featuring both an ethoxy-substituted benzyl group and an ethanolamine moiety, protonated as a hydrochloride salt. This structure imparts solubility in polar solvents and stability under standard handling conditions. The compound is of interest in pharmaceutical and chemical research due to its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or cardiovascular pathways. Its well-defined crystalline form ensures consistent purity, while the hydrochloride salt enhances handling and storage properties. The ethoxy and aminoethanol functional groups offer versatility for further derivatization, making it a valuable building block in medicinal chemistry applications.
2-[(2-ethoxybenzyl)amino]ethanol hydrochloride structure
1052533-96-6 structure
商品名:2-[(2-ethoxybenzyl)amino]ethanol hydrochloride
CAS番号:1052533-96-6
MF:C11H18ClNO2
メガワット:231.719122409821
MDL:MFCD04152996
CID:4569970

2-[(2-ethoxybenzyl)amino]ethanol hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-[(2-ethoxybenzyl)amino]ethanol hydrochloride
    • MDL: MFCD04152996
    • インチ: 1S/C11H17NO2.ClH/c1-2-14-11-6-4-3-5-10(11)9-12-7-8-13;/h3-6,12-13H,2,7-9H2,1H3;1H
    • InChIKey: QIVCTIAHNZGBGE-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC=CC=1OCC)NCCO.Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 6

2-[(2-ethoxybenzyl)amino]ethanol hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB219997-5 g
2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride; 95%
1052533-96-6
5g
€365.50 2023-01-27
A2B Chem LLC
AI91455-1g
2-[(2-ethoxybenzyl)amino]ethanol hydrochloride
1052533-96-6 95%
1g
$64.00 2024-04-20
eNovation Chemicals LLC
Y1255708-5g
2-[(2-ethoxybenzyl)amino]ethanol hydrochloride
1052533-96-6 95%
5g
$355 2023-04-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00940390-5g
2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride
1052533-96-6 95%
5g
¥1403.0 2023-04-06
abcr
AB219997-1 g
2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride; 95%
1052533-96-6
1g
€122.60 2022-06-02
abcr
AB219997-5g
2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride, 95%; .
1052533-96-6 95%
5g
€381.90 2025-02-17
A2B Chem LLC
AI91455-5g
2-[(2-ethoxybenzyl)amino]ethanol hydrochloride
1052533-96-6 95%
5g
$253.00 2024-04-20
Ambeed
A978558-5g
2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride
1052533-96-6 95%
5g
$188.0 2024-04-26
1PlusChem
1P00J4GV-1g
2-[(2-ethoxybenzyl)amino]ethanol hydrochloride
1052533-96-6 95%
1g
$156.00 2025-03-01
eNovation Chemicals LLC
Y1255708-5g
2-[(2-ethoxybenzyl)amino]ethanol hydrochloride
1052533-96-6 95%
5g
$355 2023-09-04

2-[(2-ethoxybenzyl)amino]ethanol hydrochloride 関連文献

2-[(2-ethoxybenzyl)amino]ethanol hydrochlorideに関する追加情報

Introduction to 2-[(2-ethoxybenzyl)amino]ethanol hydrochloride (CAS No. 1052533-96-6)

2-[(2-ethoxybenzyl)amino]ethanol hydrochloride, identified by the Chemical Abstracts Service number 1052533-96-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, a hydrochloride salt, has garnered attention due to its structural features and potential applications in drug development. The presence of both an amine and an ethanol moiety, coupled with an ethoxy-substituted benzyl group, makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.

The molecular structure of 2-[(2-ethoxybenzyl)amino]ethanol hydrochloride consists of a benzylamine derivative linked to a chiral ethanol backbone. This configuration suggests potential biological activity, particularly in modulating enzyme inhibition or receptor binding. The hydrochloride form enhances solubility, making it more amenable for formulation into pharmaceutical products. Such solubility characteristics are critical for drug delivery systems, where bioavailability and pharmacokinetic profiles play pivotal roles.

In recent years, there has been growing interest in amine-containing compounds for their role in pharmacological interventions. The benzylamine moiety is particularly noteworthy, as it is a common pharmacophore in drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. For instance, derivatives of benzylamine have been explored for their potential in inhibiting monoamine oxidase (MAO), an enzyme crucial in neurotransmitter metabolism. The ethoxy group further modifies the electronic properties of the benzyl ring, influencing its interactions with biological targets.

2-[(2-ethoxybenzyl)amino]ethanol hydrochloride has been studied in the context of its potential as an intermediate in synthesizing more complex molecules. Its chiral nature allows for the exploration of enantiomer-specific drug design, a strategy increasingly employed in modern medicine to enhance therapeutic efficacy while minimizing side effects. The ethanol side chain provides a flexible linker that can be modified to attach other functional groups, enabling the creation of hybrid molecules with tailored biological properties.

Recent advancements in computational chemistry have facilitated the virtual screening of compounds like 2-[(2-ethoxybenzyl)amino]ethanol hydrochloride against large databases of biological targets. These studies have highlighted its potential as a scaffold for kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. The benzylamine group can interact with the ATP-binding pockets of kinases, while the ethanol moiety can form hydrogen bonds with key residues in the active site. Such interactions are critical for designing small-molecule inhibitors that disrupt aberrant signaling pathways.

The hydrochloride salt form of this compound not only improves solubility but also ensures stability under various storage conditions. This is particularly important for pharmaceutical formulations, where shelf life and chemical integrity are paramount. Stability studies have shown that 2-[(2-ethoxybenzyl)amino]ethanol hydrochloride remains stable under controlled temperature and humidity conditions, making it suitable for long-term storage and transportation without significant degradation.

From a synthetic chemistry perspective, 2-[(2-ethoxybenzyl)amino]ethanol hydrochloride serves as a valuable building block for more complex molecules. Its synthesis involves multi-step reactions starting from readily available precursors such as 2-bromoaniline and ethylene oxide. The introduction of the ethoxy group via nucleophilic substitution followed by reductive amination allows for the formation of the desired amine linkage. This synthetic route is scalable and can be optimized for industrial production, ensuring a reliable supply of the compound for research and development purposes.

In conclusion, 2-[(2-ethoxybenzyl)amino]ethanol hydrochloride (CAS No. 1052533-96-6) represents a promising candidate in pharmaceutical research due to its structural versatility and potential biological activity. Its role as an intermediate in drug synthesis, coupled with its favorable physicochemical properties, positions it as a valuable asset in the quest for novel therapeutic agents. As computational methods and synthetic techniques continue to evolve, compounds like this are likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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